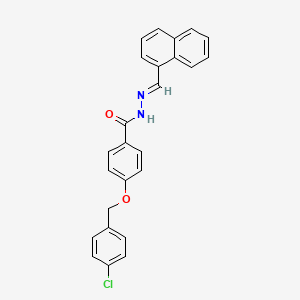![molecular formula C28H28BrN3O6 B12025647 [4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate CAS No. 769149-40-8](/img/structure/B12025647.png)
[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl] 4-Propoxybenzoat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Brom-, Ethoxy- und Propoxy- funktionelle Gruppen umfasst, was sie für Chemiker und Forscher interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl] 4-Propoxybenzoat umfasst in der Regel mehrere Schritte. Ein übliches Verfahren beinhaltet die folgenden Schritte:
Bildung des Hydrazon-Derivats: Dies beinhaltet die Reaktion von 4-Brom-2-formylphenyl 4-Propoxybenzoat mit Hydrazinhydrat, um das Hydrazon-Zwischenprodukt zu bilden.
Acylierung: Das Hydrazon-Zwischenprodukt wird dann in Gegenwart einer Base wie Triethylamin mit 4-Ethoxybenzoylchlorid acyliert, um das Endprodukt zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Umkristallisation und Chromatographie werden häufig zur Reinigung des Endprodukts eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl] 4-Propoxybenzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von iodierten Derivaten oder anderen substituierten Produkten.
Wissenschaftliche Forschungsanwendungen
[4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl] 4-Propoxybenzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenzielle Verwendung in der Arzneimittelentwicklung und in therapeutischen Anwendungen.
Industrie: Verwendet in der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkungsmechanismus von [4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl] 4-Propoxybenzoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder mit Zellrezeptoren interagieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-2-[(E)-[[2-[(4-Methoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl Benzoat
- 4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl 4-Methylbenzoat
Einzigartigkeit
Die Einzigartigkeit von [4-Brom-2-[(E)-[[2-[(4-Ethoxybenzoyl)amino]acetyl]hydrazinyliden]methyl]phenyl] 4-Propoxybenzoat liegt in seinen spezifischen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Ethoxy- und Propoxy-Gruppen sowie des Bromatoms macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
769149-40-8 |
|---|---|
Molekularformel |
C28H28BrN3O6 |
Molekulargewicht |
582.4 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C28H28BrN3O6/c1-3-15-37-24-12-7-20(8-13-24)28(35)38-25-14-9-22(29)16-21(25)17-31-32-26(33)18-30-27(34)19-5-10-23(11-6-19)36-4-2/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,30,34)(H,32,33)/b31-17+ |
InChI-Schlüssel |
WOLZLKKTNSFLSQ-KBVAKVRCSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



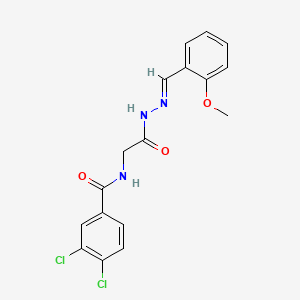

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025594.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B12025599.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12025602.png)


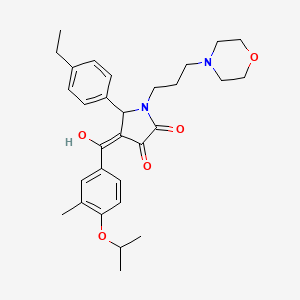
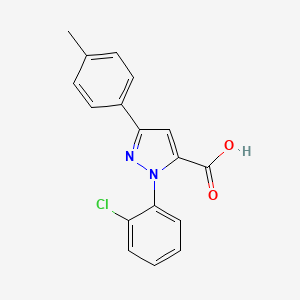
![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)
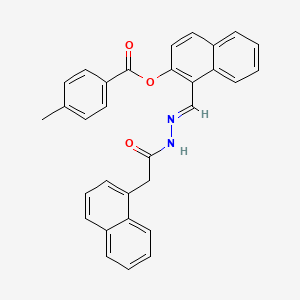
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025645.png)
